2-Hydroxy-6-azaspiro[3.4]octan-7-one
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Overview
Description
2-Hydroxy-6-azaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H11NO2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 2-Hydroxy-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Chemical Reactions Analysis
2-Hydroxy-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxy-6-azaspiro[3.4]octan-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance.
Biology: The compound’s interaction with sigma-1 receptors makes it a potential candidate for studying pain management and neuroprotection.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of various neurotransmitters and have been implicated in pain management. By acting as an antagonist to these receptors, the compound can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance .
Comparison with Similar Compounds
2-Hydroxy-6-azaspiro[3.4]octan-7-one can be compared with other spiro compounds and sigma-1 receptor antagonists. Similar compounds include:
2,6-Diazaspiro[3.4]octan-7-one: Another sigma-1 receptor antagonist with similar applications in pain management.
2-Oxa-6-azaspiro[3.4]octan-7-one: A compound with a similar spiro structure but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific interaction with sigma-1 receptors and its potential to enhance opioid analgesia without increasing adverse effects .
Properties
IUPAC Name |
2-hydroxy-6-azaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHMPVXRMIHTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)NC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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